DMT-Biotin

Description

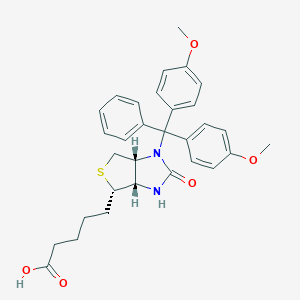

Structure

3D Structure

Properties

IUPAC Name |

5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N2O5S/c1-37-24-16-12-22(13-17-24)31(21-8-4-3-5-9-21,23-14-18-25(38-2)19-15-23)33-26-20-39-27(29(26)32-30(33)36)10-6-7-11-28(34)35/h3-5,8-9,12-19,26-27,29H,6-7,10-11,20H2,1-2H3,(H,32,36)(H,34,35)/t26-,27-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWVJZXKPGLZEJ-YCVJPRETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4C5CSC(C5NC4=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4[C@H]5CS[C@H]([C@H]5NC4=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Dmt Biotin Conjugates

Strategies for Biotinylated Oligonucleotide Synthesis Utilizing DMT-Biotin Phosphoramidites

The synthesis of biotinylated oligonucleotides primarily relies on the phosphoramidite (B1245037) method, a standard technique for solid-phase oligonucleotide synthesis wikipedia.orgtcichemicals.com. This compound phosphoramidites are specifically designed for incorporating biotin (B1667282) labels into synthetic oligonucleotides bioneer.combiosearchtech.com.

Automated Solid-Phase Oligonucleotide Synthesis Protocols with this compound Derivatives

Automated solid-phase synthesis is the prevalent method for oligonucleotide production, offering increased throughput and yield compared to manual methods thermofisher.com. This compound phosphoramidites are compatible with automated DNA/RNA synthesizers using phosphoramidite chemistry cenmed.com. The synthesis cycle typically involves de-blocking (detritylation) of the 5'-hydroxyl group, coupling of the phosphoramidite, capping of unreacted hydroxyl groups, and oxidation wikipedia.orgtcichemicals.com. The DMT group on the biotin moiety can be removed during synthesis or retained for purification purposes bioneer.combioneer.com. Specific coupling and deprotection conditions may vary depending on the amidites used biosearchtech.com. For instance, 5'-Biotin phosphoramidite may require a longer coupling time and can be slow to detritylate, sometimes necessitating a second deblocking step cambio.co.uk.

Site-Specific Incorporation of Biotin Tags: 5′-Terminus, 3′-Terminus, and Internal Positions

This compound derivatives allow for the site-specific introduction of biotin tags into oligonucleotides.

5′-Terminus: 5'-Biotin phosphoramidites are commonly used to incorporate a biotin label at the 5'-end of an oligonucleotide bioneer.combiosearchtech.com. This addition typically terminates the synthesis at the 5' end biosearchtech.com.

3′-Terminus: Biotin can be introduced at the 3'-end using modified solid supports, such as DMT-C3(Biotin)-CPG biosearchtech.com or BiotinTEG CPG glenresearch.com. These supports have the biotin moiety attached via a linker to the solid phase material, and the oligonucleotide chain is synthesized outwards from this point.

Internal Positions: Biotin can be incorporated internally within an oligonucleotide sequence by using modified nucleoside phosphoramidites, such as Biotin-dT phosphoramidite biosearchtech.combiosearchtech.com. In this approach, a standard dT residue in the sequence is replaced with the biotin-modified dT analog aatbio.com. The biotin-dT phosphoramidite contains a DMT group and can be inserted at any suitable dT position aatbio.com.

Design and Application of Branched Biotinylation Reagents for Signal Amplification

For applications requiring enhanced signal, such as diagnostic probes, branched biotinylation reagents can be employed. Certain biotin phosphoramidites are capable of branching, allowing for the introduction of multiple biotin molecules at either the 3'- or 5'-terminus of an oligonucleotide biosearchtech.comglenresearch.com. This property can be exploited in techniques like ELISA and in situ hybridization to amplify the detection signal biosearchtech.com. Studies have shown that incorporating multiple biotins at either end of an oligo can lead to optimal signal amplification biosearchtech.com.

Design and Functionalization of Linker Chemistries in this compound Constructs

Linker chemistry is crucial in this compound constructs to spatially separate the biotin label from the oligonucleotide sequence. This separation helps to minimize steric hindrance and improve the accessibility of the biotin tag for interaction with streptavidin or other biotin-binding molecules biosearchtech.comchemie-brunschwig.ch.

Utilization of Ethylene Glycol (e.g., PEG) Linkers for Enhanced Accessibility

Ethylene glycol (e.g., PEG) linkers are often incorporated into this compound phosphoramidites and solid supports axispharm.com. These linkers, such as triethylene glycol (TEG) linkers, provide an extended and hydrophilic spacer arm biosearchtech.combioneer.com. The benefits of an extended spacer arm, like the 15-atom mixed polarity spacer based on triethylene glycol in Biotin-TEG-CE Phosphoramidite, are particularly evident in applications where steric hindrance might be a concern, such as dual-labeling with bulky reporter molecules biosearchtech.com. PEG linkers can enhance the accessibility of the biotin label for binding to streptavidin bioneer.com.

Integration of Alkyl Spacer Arms (e.g., C3, C6) in Biotinylated Molecules

Alkyl spacer arms, such as C3 and C6 linkers, are also commonly integrated into this compound constructs bioneer.com. These hydrophobic spacers provide distance between the oligonucleotide and the biotin label biosearchtech.com.

C3 Spacers: A C3 spacer mimics the three-carbon spacing found between the 3' and 5' hydroxyls in a sugar unit chemie-brunschwig.chbiosearchtech.com. DMT-C3(Biotin)-CPG is used to attach biotin with a C3 spacer to the 3' end of an oligonucleotide . While useful, the flexibility of the alkyl chain can potentially distort the sugar-phosphate backbone chemie-brunschwig.chbiosearchtech.com.

C6 Spacers: A C6 spacer, a six-carbon atom linker, is frequently used to attach the biotin label bioneer.com. For example, the 5'-biotin label in some phosphoramidites is attached through a 6-carbon atom (aminohexanol) spacer arm bioneer.combioneer.com. This compound-C6 Phosphoramidite is a commercially available reagent featuring a C6 linker krackeler.com.

The choice between hydrophilic (like PEG) and hydrophobic (like alkyl) spacers depends on the specific application and desired properties of the biotinylated oligonucleotide chemie-brunschwig.chbiosearchtech.com. Multiple incorporations of varying lengths of these spacers allow for precise control over the spacer arm length biosearchtech.com.

Implementation of Photocleavable Linkers in this compound Systems for Controlled Release

Photocleavable linkers can be incorporated into oligonucleotide systems that include biotinylation, offering a mechanism for the controlled release of the oligonucleotide conjugate upon irradiation with light. PC Biotin phosphoramidite is an example of a reagent that introduces a photocleavable linker along with a biotin moiety, typically at the 5'-terminus of an oligonucleotide glenresearch.comcambio.co.ukglenresearch.comgenelink.comglenresearch.com. This photocleavable biotin allows for the capture of the labeled oligonucleotide, for example, using streptavidin-coated beads, and subsequent release by exposure to near-UV light (300-350 nm) glenresearch.comgenelink.comgoogle.com.

The use of photocleavable linkers in biotinylated systems enables applications where the reversible binding and release of the oligonucleotide are desired, such as in affinity purification or for spatiotemporal control in biological experiments google.comacs.org. Upon photocleavage, a 5'-phosphate group is typically generated on the oligonucleotide, which can be suitable for subsequent enzymatic manipulations like ligation glenresearch.comgenelink.comglenresearch.com.

Advanced Purification Techniques Facilitated by the DMT Group

The presence of the acid-labile DMT group on the 5'-terminus of a synthesized oligonucleotide, including those modified with biotin, is widely exploited for purification purposes, particularly using reverse-phase chromatography labcluster.comoligofactory.comeurogentec.com. The hydrophobic nature of the DMT group allows for the separation of full-length, DMT-protected oligonucleotides ("trityl-on") from truncated failure sequences that lack the 5'-DMT group ("trityl-off") labcluster.com.

Reverse Phase (RP) Cartridge Purification Methodologies

Reverse-phase cartridge purification is a common method facilitated by the DMT group. In this technique, the crude oligonucleotide mixture, containing the full-length DMT-on product and truncated DMT-off sequences, is loaded onto a reverse-phase cartridge. The hydrophobic DMT group on the full-length product causes it to be retained on the hydrophobic stationary phase of the cartridge, while the shorter, less hydrophobic failure sequences are washed away labcluster.com. After washing, the DMT group is cleaved using a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), which reduces the hydrophobicity of the full-length product, allowing it to be eluted from the cartridge labcluster.combuyolig.com. This method is particularly useful for purifying oligonucleotides up to a certain length, typically around 35-40 nucleotides, although its effectiveness can decrease with increasing oligo length due to the increasing proportion of uncapped products that still retain the DMT group labcluster.com. Biotinylated oligonucleotides, even without the DMT group, can exhibit sufficient hydrophobicity for reverse-phase purification biosearchtech.com.

High-Performance Liquid Chromatography (HPLC) for Biotinylated Oligonucleotide Isolation

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), offers a higher resolution purification method compared to cartridge purification and is frequently used for purifying modified oligonucleotides, including those labeled with biotin labcluster.comoligofactory.comeurogentec.com. Similar to cartridge purification, RP-HPLC leverages the hydrophobicity imparted by the DMT group (in the "trityl-on" mode) to separate the full-length product from shorter sequences and other impurities oligofactory.comeurogentec.com.

RP-HPLC provides better separation of the desired product from closely related impurities, including truncated sequences and those with internal deletions, resulting in higher purity levels eurogentec.com. This is especially important for applications requiring highly pure oligonucleotides, such as diagnostic probes labcluster.comeurogentec.com. While RP-HPLC is effective for purifying biotinylated oligonucleotides, the inherent hydrophobicity of biotin itself also contributes to retention on the reverse-phase column, even after removal of the DMT group biosearchtech.com. However, removing the DMT group in solution after cleavage from the solid support can be challenging and may require harsh acidic conditions that could potentially degrade the oligonucleotide google.com.

Methodologies for Monitoring and Quantifying this compound Coupling Efficiency

Monitoring the coupling efficiency during oligonucleotide synthesis is critical for ensuring high yields of the desired full-length product. The DMT group plays a key role in this monitoring process. During each synthesis cycle, after the coupling of a new nucleotide (or modified phosphoramidite like this compound phosphoramidite), the 5'-terminal DMT group is removed using an acidic solution umich.eduharvard.eduatdbio.com. This cleavage releases the dimethoxytrityl cation, which is chromophoric and absorbs strongly in the visible region, typically around 495 nm harvard.eduatdbio.comumich.edu.

While the DMT assay provides a convenient method for monitoring stepwise coupling efficiency during synthesis, it is an indirect measure of the final product quality. Further analysis and purification techniques, such as those described in Section 2.3, are necessary to obtain highly pure biotinylated oligonucleotides.

Applications of Dmt Biotin in Nucleic Acids Research and Genomics

Development of Biotinylated Oligonucleotides for Genomic and Transcriptomic Analysis

The synthesis of biotinylated oligonucleotides is fundamental to their application in genomic and transcriptomic studies. DMT-Biotin, often in the form of a phosphoramidite (B1245037), is incorporated into oligonucleotides during solid-phase synthesis. This allows for the site-specific attachment of the biotin (B1667282) moiety, typically at the 5' or 3' terminus, or internally via modified nucleotides such as biotin-dT biosearchtech.comglenresearch.combiosearchtech.com. The presence of the DMT group on the biotin phosphoramidite is advantageous as it enables purification of the synthesized oligonucleotides using techniques like cartridge purification glenresearch.comglenresearch.combiosearchtech.comcambio.co.uk.

Utilization in DNA Sequencing Technologies

Biotinylated oligonucleotides play a role in various DNA sequencing approaches. In Sanger sequencing, biotinylated dideoxynucleotides can be employed as chain terminators. nih.gov This allows for the capture and isolation of terminated DNA fragments on a streptavidin-coated solid support, facilitating the removal of unincorporated nucleotides, primers, and other reaction components. nih.gov The purified, biotinylated fragments can then be analyzed, for instance, by mass spectrometry, to obtain accurate sequence information. nih.gov Biotinylated primers are also utilized in sequencing methods that follow polymerase chain reaction (PCR). cenmed.com

Design of Biotinylated Primers and Probes for Polymerase Chain Reaction (PCR)

This compound is integral to the synthesis of biotinylated primers and probes used in PCR and related amplification techniques . Biotinylated PCR primers are commonly synthesized, and the DMT group is considered essential for their purification via cartridge methods, which helps prevent cross-contamination glenresearch.comcambio.co.uk. Biotinylated probes are designed to bind to specific target sequences during PCR, enabling detection and quantification of the amplified product through subsequent interaction with streptavidin conjugates glenresearch.com.

Integration into Microarray Platforms for Gene Expression Profiling

Biotinylated nucleic acids are widely used in microarray technology for analyzing gene expression profiles . For gene expression microarrays, biotin-labeled RNA targets are typically prepared. This process involves isolating total RNA, synthesizing double-stranded cDNA, performing in vitro transcription in the presence of biotin-labeled ribonucleotides, and fragmenting the resulting RNA. nih.gov These biotin-labeled RNA fragments are then hybridized to complementary probes immobilized on the microarray surface. csus.edufrontiersin.org The hybridized targets are detected by incubating the array with a fluorescently labeled streptavidin conjugate, which binds to the biotin labels, allowing for quantification of gene expression levels. csus.edufrontiersin.org Biotinylated linkers can also be used to attach oligonucleotides to the microarray surface. hongene.com

Application in In Situ Hybridization (ISH) Techniques

In situ hybridization (ISH) techniques utilize biotinylated probes for the detection and localization of specific DNA or RNA sequences within cells and tissues nih.govbiocompare.com. Following hybridization of the biotinylated probe to its target sequence, the location of the target is visualized through the binding of streptavidin or avidin (B1170675) conjugates that are coupled to detectable markers, such as enzymes (like horseradish peroxidase or alkaline phosphatase) or fluorophores nih.govbiocompare.com. While biotin probes are effective, signal amplification methods, such as catalyzed reporter deposition (CARD) involving the deposition of biotinylated tyramine, can be employed to enhance weak signals in ISH. nih.govrockefeller.edu

Affinity-Based Purification and Enrichment of DNA and RNA Molecules

One of the significant applications of biotinylated oligonucleotides synthesized using this compound is the affinity-based purification and enrichment of specific DNA and RNA molecules. Due to the exceptionally strong interaction between biotin and streptavidin or avidin, biotin-labeled polynucleotides can be efficiently captured and isolated from complex mixtures using supports conjugated with these proteins, such as avidin-Sepharose or streptavidin-coated magnetic beads hongene.comnih.gov. This allows for the selective isolation of desired nucleic acid sequences, enrichment of specific DNA fragments, and purification of products from enzymatic reactions like sequencing. nih.govnih.gov The DMT group on biotin phosphoramidites also aids in the purification of the synthesized biotinylated oligonucleotides themselves using reverse-phase chromatography methods. biosearchtech.comglenresearch.comglenresearch.combiosearchtech.com

Detection and Signal Amplification Strategies in Nucleic Acid-Based Assays

Biotin labeling is a widely used strategy for detection and signal amplification in numerous nucleic acid-based assays. The binding of enzyme-labeled avidin or streptavidin conjugates to biotinylated probes or targets enables the generation of a detectable signal, often through the enzymatic conversion of a substrate into a colored or fluorescent product biosearchtech.combiosearchtech.com. This high-affinity interaction forms the basis of many sensitive detection systems glenresearch.comnih.gov. Signal amplification can be achieved directly through the enzymatic activity of the conjugated reporter molecule biosearchtech.combiosearchtech.com or indirectly through methods like CARD, where an enzyme catalyzes the deposition of multiple labeled molecules (e.g., biotinylated tyramine) at the site of the target, thereby increasing the signal intensity nih.gov. Incorporating multiple biotin labels into a single oligonucleotide probe can further enhance signal amplification in diagnostic applications. biosearchtech.combiosearchtech.comcambio.co.uk

| Compound Name | PubChem CID |

| This compound | 16011350 |

| Biotin | 171596 |

| DNA | 24774 |

| RNA | 677595 |

| Streptavidin | 16133112 |

| Avidin | 10005129 |

Table 1: Key Compounds and their PubChem CIDs

| Interaction | Dissociation Constant (Kd) | Notes |

| Biotin-Streptavidin | ~10-15 M | One of the strongest noncovalent bonds. glenresearch.com |

Table 2: Biotin-Streptavidin Binding Affinity

Immobilization of Nucleic Acid Substrates for Functional Studies and High-Throughput Screening

Biotinylation is a common and effective method for immobilizing nucleic acid substrates onto solid supports, typically those coated with streptavidin or avidin gencefebio.comthermofisher.comgoogle.com. This immobilization is crucial for many functional studies and high-throughput screening (HTS) applications in genomics.

The strong and essentially irreversible binding between biotin and streptavidin allows for stable attachment of biotinylated nucleic acids to various surfaces, including magnetic beads, microplates, and membranes gencefebio.comthermofisher.comgenelink.com. This provides a solid phase for subsequent reactions or analyses. For instance, biotinylated oligonucleotides can be bound to streptavidin-coated magnetic beads for the isolation and purification of DNA-binding proteins biosyn.comgenelink.com. The streptavidin-biotin-oligonucleotide complex can be incubated with cell extracts, and proteins that bind specifically to the oligonucleotide sequence can be captured and subsequently eluted genelink.com.

In high-throughput screening, the immobilization of nucleic acid substrates via biotin-streptavidin interaction is particularly valuable. This approach enables the development of array-based assays and facilitates washing steps to remove unbound molecules, thereby reducing background noise and improving assay sensitivity gencefebio.comnih.gov. For example, in microarrayed compound screening (muARCS), biotinylated nucleic acid substrates have been immobilized on biotin capture membranes for use in nucleic acid polymerization assays, such as HIV reverse transcription and HPV replication assays nih.gov. This immobilization strategy ensures efficient capture of the reaction products and minimizes non-specific binding, allowing for the identification of potential inhibitors in a high-throughput format nih.gov.

The use of different spacer arms, such as C6 or TEG (tetra-ethyleneglycol), between the biotin moiety and the oligonucleotide can influence the efficiency of immobilization and subsequent interactions by minimizing steric hindrance genelink.combiosyn.com. Longer spacer arms, like TEG, can be beneficial when attaching oligonucleotides to larger entities such as nanospheres or magnetic beads creative-biolabs.com.

Here is a summary of key aspects related to the immobilization of biotinylated nucleic acids:

| Feature | Description | Advantage |

| Binding Mechanism | High-affinity interaction between biotin on the nucleic acid and streptavidin/avidin on the solid support. | Strong, specific, and essentially irreversible immobilization. biosyn.comglenresearch.com |

| Solid Supports | Magnetic beads, microplates, membranes, glass slides. gencefebio.comthermofisher.comgenelink.comjpt.com | Versatility across different assay formats. |

| Spacer Arms | C6, TEG (15 atoms). genelink.combiosyn.com | Minimize steric hindrance, improve accessibility for binding and reactions. genelink.combiosyn.com |

| Applications | DNA-binding protein isolation, functional studies, high-throughput screening, array-based assays. gencefebio.comgenelink.comnih.gov | Enables solid-phase assays and efficient separation. |

Internal Labeling of Oligonucleotides via Biotin-dT Analogs

Beyond terminal labeling, biotin can also be incorporated internally within an oligonucleotide sequence. This is commonly achieved through the use of biotin-modified deoxythymidine (biotin-dT) analogs during oligonucleotide synthesis biosyn.com. Biotin-dT phosphoramidites allow for the site-specific replacement of a natural deoxythymidine residue with a biotinylated version glenresearch.comgeneri-biotech.com.

Internal biotinylation offers flexibility in labeling and can be advantageous in certain applications. For example, internally biotinylated oligonucleotides can be used as hybridization probes in techniques like Southern blot analysis or in situ hybridization nih.gov. While terminal labeling is also used for probes, internal labeling at multiple sites can potentially increase the number of biotin molecules per oligonucleotide, which might enhance signal sensitivity in detection assays bio-rad.com.

The incorporation of biotin-dT analogs during PCR can generate internally biotinylated PCR products nih.gov. These products can be detected without prior electrophoretic separation, as unincorporated biotinylated nucleotides are typically removed during filtration or washing steps nih.gov. Studies have shown that incorporating biotinylated deoxynucleotide triphosphate analogs during PCR does not necessarily lead to a loss of amplification efficiency, depending on the concentration and the nature of the spacer arm linking the biotin to the nucleotide nih.gov.

However, it is important to consider that the presence of internal modifications, including biotin-dT, might potentially introduce steric hindrance that could affect the efficiency of hybridization or interactions with other molecules nih.gov. The design of the linker arm connecting the biotin to the thymidine (B127349) base is therefore important to minimize such effects genelink.comnih.gov.

Here is a summary of key aspects related to internal labeling with biotin-dT analogs:

| Feature | Description | Application/Consideration |

| Method of Incorporation | Use of biotin-dT phosphoramidites during oligonucleotide synthesis. biosyn.comglenresearch.comgeneri-biotech.com | Allows site-specific internal labeling. |

| Positioning | Can replace dT residues at various positions within the sequence. generi-biotech.com | Provides flexibility in probe design. |

| Applications | Hybridization probes (Southern blot, in situ hybridization), PCR product labeling. nih.gov | Enables detection and analysis of specific nucleic acid sequences. gencefebio.comnih.gov |

| Potential Impact | May introduce steric hindrance affecting hybridization efficiency. nih.gov | Requires careful design of linker arms and consideration in assay development. genelink.comnih.gov |

Applications of Dmt Biotin in Proteomics and Molecular Interaction Studies

Development of Non-Radioactive Immunoassays for Protein Detection

Biotinylation, facilitated by reagents like DMT-Biotin derivatives for labeling nucleic acid probes used in some assay formats, has been instrumental in the development of non-radioactive immunoassay systems. These assays offer a safer and often more flexible alternative to traditional methods employing radioactive isotopes. The principle relies on the strong and specific binding between biotin (B1667282) and streptavidin or avidin (B1170675). In a typical non-radioactive immunoassay, a biotinylated molecule (such as a secondary antibody or a nucleic acid probe) is used to detect the presence of a target protein. Following binding, a streptavidin or avidin conjugate, often coupled to an enzyme (e.g., horseradish peroxidase, HRP) or a fluorescent molecule, is introduced. The binding of the conjugate to the biotinylated molecule allows for the detection and quantification of the target protein through a non-radioactive signal, such as a colorimetric change catalyzed by the enzyme or fluorescence emission. This approach is widely used for detecting proteins in various formats, including ELISA and Western blotting. The uses of avidin-biotin technology are diverse, including the detection of proteins by nonradioactive immunoassays. polyorginc.comnih.govgithub.io Replacing radioiodine with non-radioactive biotin has been demonstrated for the identification of cell surface antigens in immunoprecipitates.

Biotinylation-Enabled Cell Separation Methodologies

Biotinylation plays a significant role in modern cell separation techniques, allowing for the specific labeling and isolation of cell populations. Methods often involve the use of biotinylated antibodies that bind to specific cell surface markers. Cells labeled with biotinylated antibodies can then be separated from unlabeled cells using matrices or beads conjugated with streptavidin or avidin. For instance, magnetic-activated cell sorting (MACS) systems utilize anti-biotin magnetic beads to isolate cells labeled with biotinylated primary antibodies. After the initial magnetic separation, the magnetic particles can be released from the cells, enabling further labeling and separation based on other markers. Another approach involves buoyancy-activated cell sorting using targeted biotinylated albumin microbubbles conjugated with antibodies for cell separation. The efficiency of separating cells using targeted biotinylated microbubbles can be high, demonstrating the effectiveness of biotinylation in these applications.

Dmt Biotin in Advanced Biological Imaging and Biosensing Platforms

Live-Cell Imaging Techniques Utilizing Biotinylated Probes

While direct applications of DMT-Biotin itself in live-cell imaging are not widely documented, its primary function is to enable the creation of biotinylated probes essential for these techniques. Biotinylated oligonucleotides, synthesized using reagents like this compound-C6 Phosphoramidite (B1245037), can be designed to target specific cellular components or molecules. oup.comasm.orgmdpi.com When combined with fluorescently labeled avidin (B1170675) or streptavidin, these biotinylated probes can facilitate the visualization of their targets within live cells. Although the search results did not provide specific examples of "this compound" being directly used in live-cell imaging contexts, the biotinylation achieved through this reagent is a fundamental step in generating probes applicable in this field.

Development of Novel Biosensing Systems Based on Biotin-Avidin Affinity

This compound is instrumental in the development of novel biosensing systems that exploit the high affinity of the biotin-avidin interaction. By synthesizing biotinylated molecules, researchers can create probes that bind specifically to a target analyte. These biotinylated probes can then be captured or detected using immobilized avidin or streptavidin on a solid support, such as microplates or beads. oup.commdpi.com For instance, biotinylated oligonucleotides have been used in enzyme-linked assays for the detection of specific DNA sequences, where the presence of biotin (B1667282) is detected enzymatically after binding to an avidin or streptavidin conjugate. oup.com The immobilization of biotinylated oligonucleotides onto surfaces via streptavidin-coated beads is another example of how probes generated using this compound contribute to biosensing platforms. mdpi.com

Design of Targeted Delivery Systems for Intracellular Research Probes

Based on the available search information focusing specifically on this compound, there is no direct evidence presented that details its use in the design of targeted delivery systems for intracellular research probes. The primary documented application of this compound is in the synthesis of biotinylated molecules, which are then utilized in detection and binding assays.

Enhanced In Vivo Imaging of Metabolically Biotinylated Cell Surface Reporters

The provided search results did not yield information regarding the specific use of this compound in the context of enhanced in vivo imaging of metabolically biotinylated cell surface reporters. The documented applications primarily focus on in vitro or ex vivo techniques involving biotinylated probes synthesized using this reagent.

Dmt Biotin in Diagnostic Research and Assay Development

Fabrication of Highly Sensitive Diagnostic Probes

The fabrication of highly sensitive diagnostic probes frequently leverages the unique properties conferred by biotinylation using DMT-Biotin derivatives. Biotin (B1667282) phosphoramidites, which include a DMT group, are employed for the direct labeling of synthetic oligonucleotides intended for use as diagnostic probes nih.gov. A significant advantage of certain biotin phosphoramidites, such as Biotin-CE Phosphoramidite (B1245037) and BiotinTEG Phosphoramidite, is their capability for branching, allowing the introduction of multiple biotin molecules at either the 3'- or 5'-terminus of an oligonucleotide sigmaaldrich.comnih.gov. This multi-biotinylation strategy is particularly beneficial for signal amplification, leading to enhanced sensitivity in diagnostic applications like ELISA sigmaaldrich.comnih.gov.

Furthermore, the design of biotinylation reagents often includes extended spacer arms. For instance, BiotinTEG Phosphoramidite features a 15-atom mixed polarity spacer arm based on a triethylene glycol linker sigmaaldrich.comnih.gov. These extended linkers help to reduce potential steric hindrance, which is especially important when probes are dual-labeled with bulky reporter molecules such as haptens, dyes, or enzymes sigmaaldrich.com. Biotin can be strategically introduced into oligonucleotides at different positions: at the 3'-end using specific CPG supports (like Biotin-TEG or –C3 spacer CPGs, or Biotin BB CPG), internally within the sequence by replacing thymidine (B127349) residues with Biotin-dT phosphoramidite, or at the 5'-end using 5'-Biotin phosphoramidite sigmaaldrich.comnih.gov. The presence of the DMT group on these reagents is also advantageous for the purification of the synthesized biotinylated oligonucleotides using techniques such as reverse-phase cartridge purification and HPLC sigmaaldrich.comnih.govnih.gov.

Optimization of Enzyme-Linked Immunosorbent Assay (ELISA) Protocols

This compound derivatives play an indirect but critical role in optimizing ELISA protocols through the synthesis of biotinylated probes. The capacity to attach multiple biotin molecules to an oligonucleotide probe is a feature that has been suggested for enhancing signal amplification in ELISA, an application where increased sensitivity is often desired sigmaaldrich.comnih.gov. The fundamental principle relies on the strong interaction between biotin and streptavidin or avidin (B1170675), which are commonly used in ELISA detection systems sigmaaldrich.comnih.govnih.gov.

Biotinylated oligonucleotides can be employed in hybridization-based detection methods that may be integrated into or complement ELISA-like assay formats for the detection of specific DNA or RNA sequences sigmaaldrich.com. This allows for the development of highly sensitive nucleic acid detection methods that leverage the established signal amplification power of the avidin-biotin system within the context of an assay format similar to ELISA.

Application in Genotyping Methodologies, Including MALDI-TOF Mass Spectrometry

Biotinylated oligonucleotides synthesized using reagents like this compound-C6 Phosphoramidite are valuable in various molecular biology techniques relevant to genotyping, including PCR and microarrays polyorginc.com. The integration of biotinylation with mass spectrometry, particularly MALDI-TOF MS, offers powerful approaches for genotyping and nucleic acid analysis.

MALDI-TOF mass spectrometry can be effectively combined with avidin-biotin chemistry for the analysis of biomolecules. In the context of genotyping, MALDI-TOF MS is a suitable technique for analyzing oligonucleotides. The successful incorporation of modifications like biotin onto oligonucleotides during synthesis can be verified and controlled using MALDI-TOF MS, which determines the molecular mass of the synthesized product. This method is sensitive enough to resolve mass differences corresponding to single hydrogen atoms, allowing for the identification of incomplete sequences or the confirmation of modification coupling.

A notable application in genotyping is the genoSNIP method for single-nucleotide polymorphism (SNP) genotyping by MALDI-TOF mass spectrometry. This method utilizes photocleavable linkers (such as those found in PC Biotin Phosphoramidite, which contains a DMT group) to reduce the size of primer extension products, enabling phototriggering of strand breaks near the 3' end of the extension primer for subsequent MALDI-TOF analysis. This demonstrates how biotinylation, in conjunction with specific linker technologies and MALDI-TOF MS, can be applied for precise genetic analysis. MALDI-TOF MS facilitates the detailed analysis of molecules, including biotinylated oligonucleotides, and its ability to separate based on molecular weight allows for the simultaneous detection of multiple analytes, which is advantageous in high-throughput genotyping applications.

Here is a summary of some this compound related phosphoramidites and their properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Application |

|---|---|---|---|---|

| This compound-C6 Phosphoramidite | 135137-87-0 | C₄₆H₆₄N₅O₆PS | 846.07 / 846.08 | Synthesis of biotinylated oligonucleotides |

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Typical Application |

|---|---|---|---|---|

| This compound-C6 Phosphoramidite | 135137-87-0 | C₄₆H₆₄N₅O₆PS | 846.07 / 846.08 | Synthesis of biotinylated oligonucleotides |

| BiotinTEG Phosphoramidite | 198080-44-3 | C₅₂H₇₆N₅O₁₁PS | 1010.24 / 1010.23 | Synthesis of biotinylated oligonucleotides with extended spacer |

Broader Research Implications and Emerging Scientific Domains

Investigations into Biotin (B1667282) Homeostasis and its Biological Pathways

While DMT-Biotin is not directly involved in the biological processes of biotin homeostasis or its metabolic pathways, the biotinylated molecules synthesized using this compound can serve as probes or detection reagents in studies related to these areas. Research into biotin-dependent enzymes and the dynamics of biotinylation within cells could potentially employ biotinylated molecules for affinity purification or detection methods, indirectly leveraging the utility provided by this compound as a synthesis component.

Exploration of Epigenetic Regulation: Impact of Biotinylation on Chromatin Structure and Gene Expression

Protein biotinylation, particularly of histones, is recognized for its role in epigenetic regulation, influencing chromatin structure and gene expression. Although this compound is used to biotinylate nucleic acids rather than proteins, the biotinylated oligonucleotides produced with this compound are valuable tools for studying epigenetic phenomena. For instance, biotinylated probes can be used in techniques like chromatin immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) or microarray analysis to investigate DNA-protein interactions or analyze gene expression patterns associated with epigenetic modifications. guidetopharmacology.orguni.luplos.org. Studies examining the impact of drug treatments on DNA structure and potentially chromatin organization have utilized biotinylated DNA fragments, synthesized with reagents like this compound-C6 Phosphoramidite (B1245037), in techniques such as atomic force microscopy fishersci.com.

Contributions to Neurobiological Research: Elucidating Neuronal Activity and Neuroplasticity Mechanisms

In neurobiology, understanding neuronal activity and neuroplasticity often involves studying gene expression, protein interactions, and the dynamics of nucleic acids within neural cells. Biotinylated oligonucleotides, synthesized using this compound phosphoramidites, can be applied in various neurobiological research techniques. These include in situ hybridization with biotinylated probes to detect specific RNA molecules in neuronal tissues or the use of biotinylated primers or probes in PCR-based methods to quantify gene expression changes related to neuronal activity or plasticity. The ability to specifically label nucleic acids allows researchers to track molecular events within the complex environment of the nervous system.

Facilitation of Drug Discovery Efforts through Biotinylation Strategies

Biotinylation strategies employing this compound as a key reagent play a significant role in drug discovery workflows. Biotinylated molecules, particularly oligonucleotides or peptides, are used in high-throughput screening assays, target validation studies, and diagnostic development. For example, biotinylated DNA probes are used in microarrays and sequencing techniques to identify genetic variations or analyze gene expression profiles relevant to disease states or drug responses guidetopharmacology.orguni.luplos.org. Furthermore, biotinylated compounds or targets can be immobilized on streptavidin-coated surfaces for screening compound libraries and identifying potential drug candidates that interact with the immobilized molecule ribocentre.org. Studies investigating the effects of drugs on DNA structure have also employed biotinylated DNA fishersci.com.

Advanced Studies of Protein-Ligand Interactions Beyond the Canonical Biotin-Streptavidin System

While the high affinity between biotin and streptavidin/avidin (B1170675) is the most common application of biotinylation, molecules synthesized using this compound can also be utilized to study other protein-ligand interactions. Biotinylated ligands or targets can be immobilized to isolate or detect interacting proteins. Beyond the canonical interaction, biotinylated probes have been used in specialized pull-down assays or binding studies to investigate interactions with proteins other than streptavidin, such as the study involving vialinin A where biotinylated molecules were used to probe interactions in cell cytoplasmic fractions. This highlights the versatility of the biotin tag, enabled by reagents like this compound, in exploring a broader spectrum of molecular interactions.

Methodological Challenges and Research Considerations in Dmt Biotin Applications

Mitigation of Steric Hindrance Effects in Biotin-Protein Interactions

A significant consideration when using biotinylated molecules, including those incorporating DMT-Biotin, is the potential for steric hindrance, especially when interacting with biotin-binding proteins like streptavidin or avidin (B1170675). The binding of biotin (B1667282) to streptavidin is characterized by an exceptionally high affinity (Ka ≈ 10^14 M^-1). thermofisher.com However, the presence of bulky groups attached to biotin, such as an oligonucleotide chain or other labels, can impede the optimal binding to the protein's binding site. nih.gov

Research indicates that the inclusion of a spacer arm between the biotin moiety and the molecule being labeled can effectively reduce steric hindrance. biosearchtech.comthermofisher.com Spacer arms of varying lengths and compositions are employed to physically separate the biotin from the larger molecule, allowing for better access to the biotin-binding site on streptavidin or avidin. thermofisher.com For instance, a 6-carbon spacer is commonly used for 5'-biotinylation, while longer spacer arms, such as those based on triethylene glycol (TEG) with a 15-atom length, are available and recommended for applications where reduced steric hindrance is critical for optimized detection or capture. biosearchtech.comthermofisher.comglenresearch.com Studies using atomic force microscopy (AFM) to visualize DNA-biotin binding to streptavidin have shown a degree of steric hindrance, indicated by a lower-than-expected ratio of acute to obtuse angles between DNA rods when two ligands were bound, and a slight under-representation of higher occupancy states. nih.gov This highlights the importance of considering steric effects in experimental design.

Optimization of Coupling and Deprotection Efficiencies in Synthetic Procedures

The synthesis of biotinylated oligonucleotides using phosphoramidite (B1245037) chemistry, where this compound phosphoramidites are commonly used, involves a series of coupling and deprotection steps. umich.edu Optimizing the efficiency of these reactions is crucial for obtaining high yields of the desired full-length product.

Coupling efficiency, the yield of the reaction where the biotin phosphoramidite is added to the growing oligonucleotide chain, can be affected by factors such as coupling time and the dryness of the acetonitrile (B52724) solvent used. biosearchtech.com Recommendations often include increasing coupling time and ensuring the use of anhydrous acetonitrile. biosearchtech.com The DMT group on the biotin amidite can be left on during synthesis and subsequently removed, or it can be removed prior to cleavage of the oligonucleotide from the solid support. biosearchtech.com The deprotection conditions, particularly the concentration and incubation time with ammonium (B1175870) hydroxide, are dependent on the types of protecting groups used on the other nucleobases in the oligonucleotide sequence. biosearchtech.com For standard amidites, deprotection in concentrated NH4OH for 5 hours at 60°C is typical, while fast deprotecting amidites may require only 1 hour at 60°C. biosearchtech.com The DMT group itself is typically removed using a mild acid treatment, such as dichloroacetic acid (DCA) in dichloromethane, at the beginning of a synthesis cycle or as a final step. umich.eduharvard.edu The efficiency of this deblocking step can be monitored by quantitating the released trityl cation chromophore, which absorbs light. umich.eduharvard.edu Low stepwise coupling efficiencies can lead to the accumulation of shorter, failure sequences, complicating purification. thermofisher.com

Data on recommended deprotection conditions for a specific this compound amidite (N-DMT-Biotinyl-2-Aminoethoxyethanol) are provided below:

| Amidite Type | Deprotection Condition | Time | Temperature |

| Fast deprotecting | Concentrated NH4OH | 1 hour | 60°C |

| Standard amidites | Concentrated NH4OH | 5 hours | 60°C |

The presence of the DMT group can also influence purification strategies, as its hydrophobicity can be exploited in reverse-phase purification methods. biosearchtech.com

Rigorous Quality Control and Purity Assessment of Biotinylated Constructs

Ensuring the quality and purity of biotinylated constructs synthesized using this compound is paramount for their successful application. Impurities, such as truncated sequences (failure sequences) in oligonucleotide synthesis or unreacted labeling reagent, can significantly impact downstream applications. thermofisher.comsynoligo.com

For biotinylated oligonucleotides, quality control methods include quantitation by UV absorbance, which is a common and practical method for determining synthesis yield. thermofisher.com However, UV absorbance alone does not provide information about the purity of the product. thermofisher.com Analysis of the oligonucleotide mixture is essential for confirming product quality. thermofisher.com

Chromatographic methods are widely used for purity assessment and purification. Reverse-phase HPLC (RP-HPLC) and cartridge purification are common techniques that exploit the hydrophobic nature of the DMT group (when left on) to separate the full-length product from shorter, non-DMT-containing sequences. acs.org Anion exchange chromatography (AEX-HPLC) is another method, particularly useful for separating oligonucleotides based on charge. synoligo.comacs.org While cartridge purification is simpler and faster, it typically yields lower purity (65-80% full-length sequence) compared to HPLC or polyacrylamide gel electrophoresis (PAGE). PAGE offers high resolution and can separate oligonucleotides differing by a single base, typically achieving purity greater than 95% for sequences 50 bases or longer, although yields may be lower.

Mass spectrometry is a preferred method for confirming the integrity and molecular weight of biotinylated oligonucleotides, especially for diagnostic and therapeutic applications. synoligo.com It can confirm the presence of the intended modification and the correct sequence length. synoligo.com

The presence of the DMT group can also be used to indirectly assess coupling efficiency during synthesis by spectrophotometrically measuring the amount of DMT cation released at each deprotection step. umich.eduharvard.eduthermofisher.com However, this is an indirect measure, and side reactions can contribute to trityl release while reducing product purity. thermofisher.com

Rigorous quality control involving a combination of these analytical techniques is necessary to ensure that the biotinylated constructs meet the required specifications for their intended research or diagnostic applications.

Future Research Trajectories for Dmt Biotin and Biotinylation Technologies

Innovation in the Design and Synthesis of Next-Generation Biotinylation Reagents

Innovation in the design and synthesis of biotinylation reagents is a key area for future research. This includes developing reagents with enhanced properties such as improved solubility, increased specificity, and tailored reactivity towards various functional groups (e.g., primary amines, sulfhydryls, carboxyls). issuu.comdatainsightsmarket.combiotium.com The incorporation of features like longer spacer arms can influence the availability of biotin (B1667282) for streptavidin binding, potentially reducing steric hindrance in downstream applications, especially when dealing with bulky reporter molecules. biosearchtech.comissuu.com

Furthermore, the development of cleavable or reversible biotinylation reagents is an active area of investigation. issuu.com These reagents would allow for the mild elution or recovery of captured biotinylated molecules from streptavidin-coated surfaces, which is crucial for applications like affinity purification and analysis of low-abundance proteins. creative-proteomics.comissuu.com Research is also exploring the synthesis of biotinylation reagents with incorporated polyethylene (B3416737) glycol (PEG) moieties to improve the solubility of biotinylated conjugates and reduce aggregation, which can be a challenge in certain assays. issuu.com The development of novel biotinylation methods and improved purification techniques are also areas of focus for enhancing efficiency and reducing non-specific binding. datainsightsmarket.com

The market for biotinylation reagents is experiencing growth, driven by the increasing demand in life sciences research and diagnostics. datainsightsmarket.com Major players are investing in R&D to develop innovative reagents with improved sensitivity and specificity. datainsightsmarket.com There is also a growing preference for customized reagents tailored to specific applications. datainsightsmarket.comlabinsights.nl

Expansion of Applications into Integrated Multi-Omics Research Paradigms

The integration of biotinylation technologies, including those utilizing DMT-Biotin for labeling nucleic acids, into multi-omics research paradigms represents a significant future direction. Multi-omics approaches combine data from different "omics" layers, such as genomics, epigenomics, transcriptomics, and proteomics, to provide a more comprehensive understanding of complex biological systems. frontlinegenomics.come-enm.orgfrontiersin.org

Biotinylation techniques can facilitate the isolation, enrichment, and detection of specific biomolecules (DNA, RNA, proteins) from complex biological samples, which are then analyzed using various omics platforms like mass spectrometry and sequencing. creative-proteomics.comnondomain.orgnih.govresearchgate.net For instance, antibody-based in situ biotinylation techniques are being applied to identify components and clarify interactomes within subcellular structures, enabling multi-omics analysis of DNA, RNA, and protein components. nondomain.orgnih.govresearchgate.netyokohama-cu.ac.jp This allows researchers to study both static and dynamic states of cellular bodies. nondomain.orgnih.govyokohama-cu.ac.jp

The ability to integrate data from different omics layers through methods like biotinylation-based isolation can help dissect the intricate regulation of biological networks and identify key molecular players in various biological processes and diseases. e-enm.orgfrontiersin.orgplos.org Future research will likely focus on developing more efficient and specific biotinylation strategies that can be seamlessly integrated into streamlined multi-omics workflows, enabling deeper insights into molecular mechanisms.

Seamless Integration with High-Throughput Screening and Automation Platforms

Seamless integration of biotinylation technologies with high-throughput screening (HTS) and automation platforms is crucial for accelerating research and discovery. Biotinylation's high affinity interaction with streptavidin makes it particularly well-suited for immobilization and capture in automated workflows. biolegend.comkanboapp.comneb.com

Biotinylated molecules, such as peptides and oligonucleotides synthesized using reagents like this compound, are already used in various HTS applications, including drug screening assays, protein-protein interaction studies, and the identification of enzyme substrates. biolegend.comcreative-proteomics.comneb.comjpt.comrsc.org The use of streptavidin-coated magnetic beads, which efficiently bind biotinylated molecules, is particularly amenable to automation using magnetic particle processors, enabling streamlined sample preparation for techniques like mass spectrometry-based enzyme screening. neb.combiorxiv.org

Future research will focus on developing biotinylation reagents and protocols optimized for compatibility with existing and next-generation automated liquid handling systems and detection platforms. This includes developing stable reagents, minimizing non-specific binding in automated formats, and optimizing reaction kinetics for rapid processing. The goal is to enable the high-throughput analysis of large libraries of molecules and biological samples, significantly increasing the speed and efficiency of research in areas like drug discovery and functional genomics. rsc.orgbiorxiv.orgresearchgate.netwiley-vch.de

Exploration of this compound Conjugates in Nanotechnology and Advanced Biomaterials Science

The unique properties of biotin and its conjugates, including those potentially derived from this compound-modified biomolecules, are being explored in the fields of nanotechnology and advanced biomaterials science. The strong and specific interaction between biotin and streptavidin provides a versatile tool for assembling nanoscale structures and functionalizing biomaterials. nih.govresearchgate.netnih.gov

Biotinylated molecules can be used to functionalize nanoparticles, surfaces, and other biomaterials, enabling targeted delivery, sensing, and diagnostic applications. kanboapp.comnih.govmdpi.comnih.govnih.gov For example, biotinylated peptides have been used to modify peptide-based nanostructures, allowing for their selective decoration with avidin-labeled species and serving as a platform for conjugating other functional elements like quantum dots. ingentaconnect.com Biotinylated chitosan-based nanosystems are being investigated as potential next-generation platforms for drug and gene delivery, particularly in cancer management, due to their ability to target cancer cells. nih.gov

Future research will likely involve the design and synthesis of novel this compound conjugates or the use of this compound-modified oligonucleotides and peptides to create complex nanoscale architectures with tailored functionalities. This could lead to advancements in areas such as targeted drug delivery systems with improved specificity, biosensors with enhanced sensitivity, and smart biomaterials for tissue engineering and regenerative medicine. nih.govmdpi.comnih.govnih.govingentaconnect.comport.ac.uk The ability to precisely control the spatial arrangement of biomolecules on nanoscale platforms through biotinylation is a key aspect of these future applications.

Q & A

Q. How can researchers evaluate this compound’s stability under long-term experimental conditions (e.g., in vivo imaging)?

- Methodological Answer :

- Accelerated Aging Studies : Incubate this compound at 37°C in PBS (pH 7.4) for 1–4 weeks, analyzing degradation via HPLC and mass spectrometry .

- In Vivo Tracking : Use -labeled this compound in rodent models to monitor metabolic clearance and tissue retention via scintillation counting .

- Stability-by-Design : Modify the DMT group with electron-withdrawing substituents (e.g., nitro groups) to enhance hydrolytic resistance, validated via DFT calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.